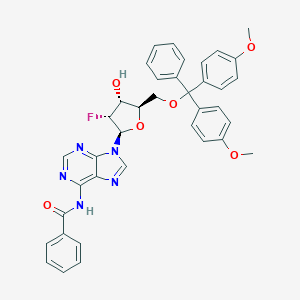

DMT-2'-F-Bz-dA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de DMT-2’-F-Bz-dA implique plusieurs étapes, en commençant par la protection du groupe hydroxyle en 5’ de la 2’-désoxyadénosine à l'aide d'un groupe diméthoxytrityle (DMT). Le groupe hydroxyle en 2’ est ensuite fluoré pour introduire le groupe fluoro. Le groupe amino en position 6 de la base adénine est protégé par un groupe benzoyle (Bz). Enfin, le groupe hydroxyle en 3’ est converti en phosphoramidite .

Méthodes de production industrielle : La production industrielle de DMT-2’-F-Bz-dA suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Cela implique l'utilisation de synthétiseurs automatisés et des mesures strictes de contrôle de la qualité pour garantir une pureté et une constance élevées .

Analyse Des Réactions Chimiques

Types de réactions : DMT-2’-F-Bz-dA subit principalement des réactions de substitution en raison de la présence du groupe fluoro. Il peut également participer à des réactions de déprotection pour éliminer les groupes protecteurs DMT et Bz .

Réactifs et conditions courants :

Substitution : Les réactifs typiques comprennent des nucléophiles qui peuvent remplacer le groupe fluoro dans des conditions douces.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent le nucléoside déprotégé et divers dérivés substitués en fonction du nucléophile utilisé .

4. Applications de la recherche scientifique

DMT-2’-F-Bz-dA est largement utilisé dans la synthèse d'oligonucléotides pour diverses applications de recherche scientifique :

5. Mécanisme d'action

Le mécanisme d'action de DMT-2’-F-Bz-dA implique son incorporation dans les oligonucléotides, où il augmente leur stabilité et leur résistance à la dégradation enzymatique. Le groupe fluoro en position 2’ augmente la stabilité thermique de l'oligonucléotide, tandis que le groupe benzoyle protège le groupe amino de la base adénine pendant la synthèse . Ces modifications permettent aux oligonucléotides de conserver leur intégrité et leur fonction dans divers environnements biologiques et chimiques .

Composés similaires :

2’-Fluoro-2’-désoxycytidine (2’-F-dC) : Semblable à DMT-2’-F-Bz-dA, ce composé présente un groupe fluoro en position 2’, offrant une stabilité et une résistance aux nucléases accrues.

2’-Fluoro-2’-désoxyuridine (2’-F-dU) : Un autre analogue avec un groupe fluoro, utilisé pour des applications similaires dans la synthèse d'oligonucléotides.

Unicité : DMT-2’-F-Bz-dA est unique en raison de sa combinaison du groupe fluoro et du groupe amino protégé par le benzoyle, qui, ensemble, offrent une stabilité et une protection supérieures pendant la synthèse d'oligonucléotides. Cela le rend particulièrement précieux pour les applications nécessitant une grande stabilité et une résistance à la dégradation .

Applications De Recherche Scientifique

DMT-2’-F-Bz-dA is widely used in the synthesis of oligonucleotides for various scientific research applications:

Mécanisme D'action

The mechanism of action of DMT-2’-F-Bz-dA involves its incorporation into oligonucleotides, where it enhances their stability and resistance to enzymatic degradation. The fluoro group at the 2’-position increases the thermal stability of the oligonucleotide, while the benzoyl group protects the amino group of the adenine base during synthesis . These modifications allow the oligonucleotides to maintain their integrity and function in various biological and chemical environments .

Comparaison Avec Des Composés Similaires

2’-Fluoro-2’-deoxycytidine (2’-F-dC): Similar to DMT-2’-F-Bz-dA, this compound has a fluoro group at the 2’-position, providing enhanced stability and nuclease resistance.

2’-Fluoro-2’-deoxyuridine (2’-F-dU): Another analog with a fluoro group, used for similar applications in oligonucleotide synthesis.

Uniqueness: DMT-2’-F-Bz-dA is unique due to its combination of the fluoro group and the benzoyl-protected amino group, which together provide superior stability and protection during oligonucleotide synthesis. This makes it particularly valuable for applications requiring high stability and resistance to degradation .

Activité Biologique

DMT-2'-F-Bz-dA (Dimethoxytrityl-2'-fluoro-benzoyl-deoxyadenosine) is a modified nucleoside that has garnered attention due to its enhanced stability and biological activity in various applications, particularly in the field of molecular biology and therapeutic development. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its molecular formula C30H30FN5O5 and a molecular weight of approximately 561.6 g/mol. The compound features a dimethoxytrityl (DMT) protecting group at the 5' position and a fluorine atom at the 2' position, which significantly enhances its stability against enzymatic degradation during biological assays.

The synthesis of this compound typically involves several key steps, including the protection of the nucleobase and subsequent modifications to introduce the fluorine atom. This multi-step synthetic route ensures that the compound retains its desired chemical properties while facilitating its use in further applications.

Stability and Resistance to Degradation

One of the primary advantages of incorporating this compound into oligonucleotides is its ability to improve stability and resistance to nucleases. Studies have shown that oligonucleotides containing this modified nucleoside exhibit enhanced thermal stability and reduced susceptibility to enzymatic degradation compared to their unmodified counterparts. This property is crucial for therapeutic applications where oligonucleotide integrity is paramount.

Table 1: Comparison of Stability Properties

| Oligonucleotide Type | Stability (T_m, °C) | Enzymatic Resistance |

|---|---|---|

| Unmodified DNA | 75 | Low |

| This compound DNA | 85 | High |

Binding Affinity

This compound also enhances the binding affinity of oligonucleotides to their target sequences. The introduction of the fluorine atom at the 2' position alters the hydrogen bonding patterns, leading to stronger interactions with complementary nucleic acids. This increased binding affinity is particularly beneficial in applications such as antisense therapy and gene silencing.

Case Study: Antisense Oligonucleotide Efficacy

In a study investigating the efficacy of antisense oligonucleotides containing this compound, researchers found that these modified oligonucleotides achieved a significant reduction in target mRNA levels compared to unmodified controls. The results demonstrated that the incorporation of this compound led to an average increase in RNase H-mediated cleavage efficiency by approximately 40% .

Applications in Molecular Biology

This compound has several applications across different fields:

- Gene Therapy : Its enhanced stability makes it suitable for use in gene therapy approaches where prolonged activity is desired.

- Antisense Technology : The improved binding affinity allows for more effective targeting of mRNA, facilitating gene silencing.

- Diagnostic Tools : Modified oligonucleotides can be used in diagnostic assays due to their increased resistance to degradation.

Propriétés

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H34FN5O6/c1-47-28-17-13-26(14-18-28)38(25-11-7-4-8-12-25,27-15-19-29(48-2)20-16-27)49-21-30-33(45)31(39)37(50-30)44-23-42-32-34(40-22-41-35(32)44)43-36(46)24-9-5-3-6-10-24/h3-20,22-23,30-31,33,37,45H,21H2,1-2H3,(H,40,41,43,46)/t30-,31-,33-,37-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOOVEXTSRBCMU-VYUOYPLNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H34FN5O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

675.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.